molecular formula C10H11N3O B084412 (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol CAS No. 13322-19-5

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol

Cat. No.: B084412
CAS No.: 13322-19-5
M. Wt: 189.21 g/mol
InChI Key: VYHJVMFMRIGUFV-UHFFFAOYSA-N
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Description

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol has been found to exhibit potent inhibitory activity against xanthine oxidase (XO), an enzyme involved in purine metabolism . This interaction suggests that the compound may play a role in biochemical reactions related to purine degradation.

Molecular Mechanism

It has been suggested that it acts as a mixed-type inhibitor of xanthine oxidase . This means that it can bind to both the enzyme and the enzyme-substrate complex, thereby inhibiting the enzyme’s activity.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-defined. Given its inhibitory activity against xanthine oxidase , it may be involved in pathways related to purine metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol can be achieved through several methods. One common method involves the reaction of 4,5-dimethyl-2-phenyl-1,2,3-triazole-1-oxide with acetyl chloride in the presence of triethylamine in toluene at temperatures ranging from 20°C to 85°C . The reaction mixture is then treated with sodium hydroxide in ethanol and water, followed by heating under reflux conditions . The product is purified through silica gel column chromatography and washed with hexane/diisopropyl ether to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-phenyl-1,2,3-triazole: A similar compound with a different substitution pattern on the triazole ring.

    2-Phenyl-2H-1,2,3-triazol-4-yl)methanol: Lacks the methyl group at the 5-position.

Uniqueness

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(5-methyl-2-phenyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHJVMFMRIGUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340277
Record name (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13322-19-5
Record name (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.1 g of 4,5-dimethyl-2-phenyl-1,2,3-triazol-1-oxide was dissolved in 25 ml of toluene, and heated to 80° C. 4.8 g of acetyl chloride diluted with 13 ml of toluene and 9.1 ml of triethylamine diluted with 13 ml of toluene were simultaneouly added dropwise thereto, keeping the temperature below 85° C. After stirring for 1 hour at 80° C., 2.5 ml of acetyl chloride diluted with 5 ml of toluene and 4.5 ml of triethylamine diluted with 5 ml of toluene were simultaneously added. After stirring for 1 hour at 80° C., the solution was left overnight at room temperature. 7 ml of 30% aqueous solution of sodium hydroxide was added, then toluene and triethylamine were distilled off under reduced pressure. 5 ml of ethanol and 30% aqueous solution of sodium hydroxide were added, and refluxed with heating for 1 hour. After ethanol was distilled off under reduced pressure, 50 ml of 10% saline solution was added, and left for some time at room temperature. The deposited crystals was dissolved in ethyl acetate, washed with water and a saturated salt solution, then dried over anhydrous sodium sulfate. After the solvent was distilled off, the residue was purified through silica gel column chromatography (hexan/ethyl acetate=1/2), then washed with hexan/diisopropyl ether (=10/1) to obtain 5.7 g of the aimed compound.
Quantity
5 mL
Type
solvent
Reaction Step One
Name
4,5-dimethyl-2-phenyl-1,2,3-triazol-1-oxide
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Three
Quantity
9.1 mL
Type
solvent
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
4.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
13 mL
Type
solvent
Reaction Step Six

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